molecular formula C16H18O2S B259163 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene

3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene

Cat. No. B259163
M. Wt: 274.4 g/mol
InChI Key: LWLGMMCYSLAPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene, also known as mesitylene sulfonic acid, is a sulfonic acid derivative of mesitylene. It is a colorless solid that is soluble in water and polar organic solvents. Mesitylene sulfonic acid is widely used in organic synthesis as a strong acid catalyst due to its high acidity and stability.

Mechanism of Action

Mesitylene sulfonic acid acts as a Brønsted acid catalyst, which means that it donates a proton to the reactant molecule and facilitates the reaction. The sulfonic acid group is highly acidic and can protonate the carbonyl group of an acylating agent, making it more reactive towards the nucleophilic aromatic ring.
Biochemical and Physiological Effects:
Mesitylene sulfonic acid is not known to have any significant biochemical or physiological effects as it is primarily used as a laboratory reagent and catalyst.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid is its high acidity and stability, which makes it a strong and reliable catalyst for a wide range of organic reactions. It is also readily available and relatively inexpensive. However, 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid is a strong acid and can cause skin and eye irritation, so proper safety precautions should be taken when handling it.

Future Directions

Mesitylene sulfonic acid is a widely used catalyst in organic synthesis, and there are many potential future directions for its application. One area of interest is the development of new synthetic methods using 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid as a catalyst, particularly in the synthesis of complex natural products and pharmaceuticals. Another area of research is the modification of 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid to improve its catalytic activity or selectivity for specific reactions. Overall, 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid is a valuable tool in organic synthesis, and its potential applications are vast and varied.

Synthesis Methods

Mesitylene sulfonic acid can be synthesized by sulfonation of 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene with fuming sulfuric acid or oleum. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced onto the 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene ring. The resulting 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid can be purified by recrystallization or distillation.

Scientific Research Applications

Mesitylene sulfonic acid is a versatile and widely used catalyst in organic synthesis. It has been used in various reactions such as Friedel-Crafts acylation, alkylation, and cyclization reactions. Mesitylene sulfonic acid has also been used as a catalyst in the synthesis of biologically active compounds such as natural products and pharmaceuticals.

properties

Product Name

3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1,2,4,5-tetramethylbenzene

InChI

InChI=1S/C16H18O2S/c1-11-10-12(2)14(4)16(13(11)3)19(17,18)15-8-6-5-7-9-15/h5-10H,1-4H3

InChI Key

LWLGMMCYSLAPMS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)C2=CC=CC=C2)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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